molecular formula C19H17N5O2 B2960369 (2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone CAS No. 1421515-21-0

(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone

Cat. No.: B2960369
CAS No.: 1421515-21-0
M. Wt: 347.378
InChI Key: BSXXIVCUFFNQAH-UHFFFAOYSA-N
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Description

The compound (2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone is a hybrid heterocyclic molecule featuring a benzimidazoimidazole core fused with a substituted indazole moiety. While direct pharmacological data for this compound is sparse in the provided evidence, analogs such as 1H-imidazo[1,2-a]imidazole derivatives (e.g., 1-(3,4,5-trimethoxybenzoyl)-2,3-dihydro-1H-imidazo[1,2-a]imidazole) highlight the role of methoxy and alkyl substituents in influencing solubility and bioactivity .

Properties

IUPAC Name

1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-methoxy-2-methylindazol-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c1-22-18(26-2)13-8-7-12(11-15(13)21-22)17(25)24-10-9-23-16-6-4-3-5-14(16)20-19(23)24/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXXIVCUFFNQAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)C(=O)N3CCN4C3=NC5=CC=CC=C54)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone , hereafter referred to as Compound X , is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C19H19N5O
Molecular Weight : 337.39 g/mol
CAS Number : 1203320-93-7
Structural Representation :

Compound X C19H19N5O\text{Compound X }C_{19}H_{19}N_{5}O

Biological Activity Overview

Compound X has been investigated for various biological activities, particularly in the context of cancer therapy and neuropharmacology. The following sections detail its mechanisms of action and therapeutic potential.

Anticancer Activity

Research has indicated that Compound X exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including:

  • MDA-MB-231 (breast cancer)
  • HepG2 (liver cancer)

The IC50 values for these cell lines are reported as follows:

Cell LineIC50 (µM)
MDA-MB-2314.98 - 14.65
HepG22.43 - 7.84

The compound's mechanism appears to involve the induction of apoptosis and disruption of microtubule assembly, which are critical pathways in cancer cell growth inhibition .

Neuropharmacological Effects

In addition to its anticancer properties, Compound X has been studied for its effects on the central nervous system. It has been identified as a selective agonist for the D3 dopamine receptor, which is implicated in various neuropsychiatric disorders. The compound demonstrated:

  • EC50 : 710 nM in D3 receptor-mediated β-arrestin recruitment assays.
  • Antagonistic effects at the D2 receptor with an IC50 of 16 µM, suggesting a potential role in treating conditions such as schizophrenia and Parkinson's disease .

Case Studies

Several studies have highlighted the efficacy of Compound X in preclinical models:

  • Study on MDA-MB-231 Cells :
    • Compound X was tested at various concentrations (1 µM to 10 µM).
    • Results indicated enhanced caspase-3 activity (1.33–1.57 times) at higher concentrations, confirming its role as an apoptosis inducer.
  • Neuropharmacological Assessment :
    • In a model assessing behavioral changes in rodents, administration of Compound X showed improved locomotor activity and reduced anxiety-like behaviors, indicating potential therapeutic benefits in mood disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of the target compound with related analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility (Methanol) Biological Activity
Target Compound C₂₀H₁₉N₅O₂ 373.41 g/mol 3-methoxy-2-methylindazole, dihydroimidazo Not reported Hypothesized antimicrobial
2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine C₁₃H₁₂N₄ 224.26 g/mol Dihydroperimidine, imidazolyl Insoluble N/A
7,7-diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-6(7H)-one derivatives C₁₉H₁₆N₄O 316.36 g/mol Diphenyl, triazinone Variable Antifungal, antibacterial
5-(4-Methoxybenzylidene)-2-(2-chlorophenyl)-2,3-dihydro-3-phenyl-1H-imidazo[1,2-b][1,2,4]triazol-6(5H)-one C₂₅H₂₀ClN₅O₂ 473.91 g/mol Chlorophenyl, methoxybenzylidene Not reported Not reported

Key Observations:

  • However, bulky substituents (e.g., diphenyl groups in ) may reduce solubility.
  • Solubility Trends: The insolubility of 2-(1H-imidazol-2-yl)-dihydroperimidine in methanol contrasts with the target compound’s unrecorded solubility, suggesting that the indazole and methoxy groups may confer distinct polar characteristics.

Q & A

Q. What synthetic strategies are recommended for preparing this compound, and how are intermediates characterized?

  • Methodological Answer: Multi-step synthesis typically involves coupling benzoimidazoimidazole and indazole precursors via a methanone linkage. For example, describes analogous imidazole syntheses using stoichiometric reactions between imidazole derivatives (e.g., 5-(4-methoxybenzylidene)-2-(phenylamino)-1H-imidazole-4(5H)-one) and aldehydes under reflux conditions. Key steps include:
  • Intermediate purification: Column chromatography with silica gel (ethyl acetate/hexane gradients).
  • Characterization: Use of 1^1H NMR and 13^{13}C NMR to confirm intermediate structures .
    For the final coupling reaction, catalytic methods (e.g., palladium-mediated cross-coupling) may optimize yield .

Q. How is the structural identity of this compound confirmed, and what analytical techniques are prioritized?

  • Methodological Answer: A combination of spectroscopic and spectrometric techniques is critical:
Technique Application Example from Evidence
1^1H NMRConfirm proton environments in aromatic/heterocyclic regionsUsed in to resolve imidazole and indazole protons .
13^{13}C NMRAssign carbonyl and quaternary carbonsApplied in for imidazolone derivatives .
HRMS (High-Resolution Mass Spectrometry)Verify molecular formulaUsed in for imidazole-containing compounds .
  • Critical Note: X-ray crystallography is preferred for resolving stereochemical ambiguities in fused-ring systems .

Advanced Research Questions

Q. What experimental design considerations are critical for assessing this compound’s biological activity?

  • Methodological Answer:
  • Target selection: Prioritize kinases or receptors where imidazole-indazole hybrids show affinity (e.g., links similar compounds to antioxidant activity via DPPH radical scavenging assays) .
  • Dose-response studies: Use logarithmic concentration ranges (1 nM–100 µM) to determine IC50_{50} values.
  • Control experiments: Include positive controls (e.g., ascorbic acid for antioxidant assays) and solvent controls to isolate compound-specific effects .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer:
  • Substituent variation: Modify methoxy or methyl groups on the indazole moiety (see , Scheme 22a, for benzylideneamino derivatives) .
  • Bioisosteric replacement: Replace the methanone linker with sulfonyl or amide groups (analogous to ’s triazinone derivatives) .
  • SAR Table:
Modification Biological Impact Evidence Reference
Methoxy → EthoxyIncreased lipophilicity
Methyl → CF3_3Enhanced metabolic stability

Q. What strategies resolve contradictions in solubility or stability data across different assays?

  • Methodological Answer:
  • Solubility optimization: Use co-solvents (e.g., DMSO/PBS mixtures) and dynamic light scattering (DLS) to assess aggregation.
  • Stability testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring ( highlights pH adjustments to stabilize intermediates) .
  • Statistical validation: Apply multivariate analysis to distinguish assay-specific artifacts from true compound instability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar compounds?

  • Methodological Answer:
  • Variable identification: Compare reaction conditions (e.g., uses 2 mmol scale vs. ’s 10 mmol scale) .
  • Yield optimization table:
Factor Impact on Yield Adjustment
Catalyst loading±15%Optimize Pd(PPh3_3)4_4 to 5 mol%
Reaction time±20%Monitor via TLC hourly
  • Reproducibility: Replicate reactions ≥3 times with inert atmosphere (N2_2/Ar) to minimize oxidation .

Safety and Handling

Q. What safety protocols are recommended for handling this compound during in vitro studies?

  • Methodological Answer:
  • PPE: Nitrile gloves, lab coats, and chemical goggles (per ’s guidelines for imidazole derivatives) .
  • Ventilation: Use fume hoods for weighing and dissolution ( emphasizes preventing inhalation/contact) .
  • Spill management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

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